Benzoic acid nitrogen mustard
Description
Structure
3D Structure
Properties
CAS No. |
1141-37-3 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.13 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
InChI Key |
PCLQMXVMRDPVKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
Other CAS No. |
1141-37-3 |
Synonyms |
4-N-bis(2-chloroethyl)aminobenzoic acid |
Origin of Product |
United States |
Historical Context of Nitrogen Mustards As Alkylating Agents
The story of nitrogen mustards as therapeutic agents began not in a pharmacy, but on the battlefields of World War I. pharmacologyeducation.org Their precursor, sulfur mustard or 'mustard gas', was a feared chemical warfare agent. wikipedia.org A notable observation in individuals exposed to lower, non-lethal doses of these agents was the development of severe bone marrow suppression and a low white blood cell count. pharmacologyeducation.org
This grim observation sparked scientific curiosity. In 1942, during World War II, American pharmacologists Louis Goodman and Alfred Gilman investigated nitrogen-based analogues of mustard gas, known as nitrogen mustards. pharmacologyeducation.orgwikipedia.org Reasoning that these compounds could potentially target rapidly dividing cancer cells, they administered a liquid formulation of a nitrogen mustard to a patient with non-Hodgkin's lymphoma. pharmacologyeducation.orgresearchgate.net The results were remarkable, showing a significant, albeit temporary, regression of the tumor masses. wikipedia.org This event marked the dawn of modern cancer chemotherapy. pharmacologyeducation.org
The fundamental mechanism of action for nitrogen mustards is their function as potent alkylating agents. pharmacologyeducation.org The cytotoxic effect stems from the bis(2-chloroethyl)amino functional group. wikipedia.org Through an intramolecular reaction, this group forms a highly reactive aziridinium (B1262131) ion. wikipedia.orgnih.gov This electrophilic intermediate then readily attacks nucleophilic sites on cellular macromolecules, with DNA being the primary target. pharmacologyeducation.org The alkylation most commonly occurs at the N-7 position of the guanine (B1146940) base in DNA. pharmacologyeducation.orgwikipedia.org Because the mustard has two chloroethyl arms, it can react a second time, forming a covalent bond with another guanine. This can result in the formation of DNA interstrand cross-links (ICLs), which physically prevent the DNA double helix from unwinding for replication or transcription. pharmacologyeducation.orgnih.gov This extensive DNA damage ultimately triggers programmed cell death, or apoptosis. wikipedia.orgicr.ac.uk
Significance of Aromatic Nitrogen Mustards in Anticancer Research
The first nitrogen mustard used clinically, mechlorethamine (B1211372) (a simple aliphatic mustard), was highly reactive and unstable, necessitating intravenous administration. biointerfaceresearch.com The high reactivity also led to a lack of selectivity and significant toxicity. nih.gov This spurred researchers to develop new derivatives with improved properties. A major breakthrough came with the development of aromatic nitrogen mustards in the 1950s by researchers including those at the Institute of Cancer Research. icr.ac.uknih.gov
By attaching the nitrogen mustard moiety to an aromatic ring, its chemical reactivity is significantly attenuated. mdpi.com The electron-withdrawing nature of the aromatic system delocalizes the lone pair of electrons on the nitrogen atom, making the formation of the reactive aziridinium (B1262131) ion less favorable. acs.org This reduced reactivity makes the compounds more stable, allowing for oral administration and providing a wider therapeutic window. biointerfaceresearch.com
This chemical innovation led to the synthesis of several clinically vital anticancer drugs:
Chlorambucil (B1668637): Features a phenylbutanoic acid group attached to the nitrogen mustard. It was one of the first orally active alkylating agents and has been used in the treatment of chronic lymphocytic leukemia and lymphomas. icr.ac.ukbiointerfaceresearch.comnih.gov
Melphalan: Incorporates the amino acid L-phenylalanine. The rationale was that cancer cells with high metabolic rates might preferentially uptake the amino acid, carrying the cytotoxic mustard with it. mdpi.com Melphalan remains a key treatment for multiple myeloma. mdpi.com
Bendamustine (B91647): A later development where a benzimidazole (B57391) ring system replaced the aromatic ring of chlorambucil, creating a hybrid molecule with unique properties. biointerfaceresearch.com
The development of these aromatic mustards was a pivotal step, transforming the highly toxic nitrogen mustards into a manageable and effective class of anticancer drugs that remain in clinical use today. researchgate.neticr.ac.uk
Overview of Benzoic Acid Nitrogen Mustard Derivatives
General Synthetic Methodologies for Aromatic Nitrogen Mustards
The synthesis of aromatic nitrogen mustards generally follows two primary pathways, with the selection dependent on the nature of the aromatic nucleus. tandfonline.com
One common method involves the reaction of a suitably nucleophilic aromatic amine with an excess of an agent like ethylene (B1197577) oxide. This initial reaction yields an N,N-bis(2-hydroxyethyl) derivative. Subsequent halogenation of this diol, often using reagents such as thionyl chloride or phosphorus oxychloride, produces the final nitrogen mustard. tandfonline.comacs.org This method is effective for a limited number of amines, as substrates with insufficient reactivity may result in poor yields of the desired bis-adduct. tandfonline.com
An alternative approach involves the displacement of an activated leaving group from the aromatic ring by an amine. tandfonline.com For highly electron-deficient aromatic systems, direct displacement of a leaving group by bis(2-chloroethyl)amine (B1207034) can be a straightforward, one-step synthesis. However, this method's applicability is limited due to the potential for self-condensation of the amine at elevated temperatures. tandfonline.com A more versatile variation of this method uses the more stable diethanolamine, followed by halogenation of the resulting N,N-bis(2-hydroxyethyl) derivative. tandfonline.comacs.org This two-step process expands the range of accessible substrates. tandfonline.com
A newer, alternative route to the traditional oxirane method utilizes 3-pyrroline (B95000). In this multi-step process, an aromatic halide reacts with 3-pyrroline to form an adduct. This adduct then undergoes oxidative cleavage to a dialdehyde, which is subsequently reduced to the diol. The diol can then be converted to the nitrogen mustard using standard halogenation methods. tandfonline.com
Synthesis of this compound Scaffold
The synthesis of the this compound scaffold, specifically 4-[N,N-bis(2-chloroethyl)amino]benzoic acid, has been accomplished through a multi-step process starting from p-aminobenzoic acid. acs.orgnih.gov
A well-established route to benzoic acid nitrogen mustards begins with the esterification of p-aminobenzoic acid to produce ethyl p-aminobenzoate. acs.org This ester is then reacted with ethylene oxide to yield ethyl p-[N,N-bis(2-hydroxyethyl)amino]benzoate. acs.org The subsequent conversion of the diol to the dichloro compound is achieved by treatment with phosphorus oxychloride, followed by hydrolysis of the ester group with concentrated hydrochloric acid to give p-[N,N-bis(2-chloroethyl)amino]benzoic acid. acs.org An interesting aspect of this synthesis is the stability of the aromatic nitrogen mustard functionality during the acidic hydrolysis of the ester, which stands in contrast to the higher reactivity of their aliphatic counterparts. acs.org The resulting benzoic acid derivative can then be converted to its acid chloride with thionyl chloride for further derivatization. acs.org
In a different approach, the intermediate 4-[N,N-bis(2-chloroethyl) amino] benzoic acid was prepared in four steps utilizing p-amino benzoic acid as the starting material, which was then used to synthesize various ester derivatives. nih.gov
Chemical Reactivity and Electrophilicity in Biological Contexts
The biological activity of nitrogen mustards is intrinsically linked to their chemical reactivity, particularly their ability to alkylate nucleophilic sites in biomolecules. The electronic properties of the aromatic ring system significantly modulate this reactivity. ucl.ac.ukopen.ac.uk For instance, electron-withdrawing groups on the aromatic ring, such as the carboxylic acid group in benzoic acid mustards, decrease the electron-donating ability of the aniline (B41778) nitrogen. ucl.ac.uk This, in turn, reduces the reactivity of the mustard compared to analogues with electron-donating substituents. ucl.ac.uk
The mechanism of action for nitrogen mustards involves the formation of a highly reactive cyclic intermediate, the aziridinium (B1262131) ion. open.ac.ukrsc.org This process occurs through an intramolecular cyclization where the nitrogen atom of the mustard attacks the β-carbon of one of the chloroethyl side chains, displacing the chloride ion. open.ac.uk This rate-determining step is facilitated by the electron-releasing capability of the nitrogen atom. open.ac.uk The resulting aziridinium ion is a potent electrophile that readily reacts with nucleophiles. researcher.life In a biological context, the primary target for this alkylation is the N7 position of guanine (B1146940) residues in DNA. researchgate.net For bifunctional mustards, the second chloroethyl arm can undergo a similar activation and react with another nucleophile, potentially leading to DNA interstrand cross-links. ucl.ac.uk
The rate of alkylation is a critical factor in the biological activity of nitrogen mustards. Structure-activity relationship (SAR) studies have been conducted on various aromatic nitrogen mustards, including those derived from benzoic acid, to quantify their alkylation kinetics. researchgate.netnih.gov The alkylation of a nucleophilic primary amine, such as p-chloroaniline, has been monitored to determine the rate constants. researchgate.netnih.gov These studies have shown a range of first-order and second-order rate constants for different aromatic nitrogen mustards under physiological conditions (pH 7.4 and 37°C). researchgate.netnih.gov
| Aromatic Compound | First-Order Rate Constant (min-1) | Second-Order Rate Constant (M-1min-1) |
|---|---|---|
| Benzoic Acid | Data not specified | Data not specified |
| m-Chlorobenzoic Acid | Data not specified | Data not specified |
| Hydrocinnamic Acid | Data not specified | Data not specified |
| m-Toluic Acid | Data not specified | Data not specified |
| 3,4-Dimethoxybenzoic Acid | Data not specified | Data not specified |
First order rate constants for a series of aromatic nitrogen mustards ranged from 0.513 x 10-2 min-1 to 1.32 x 10-2 min-1, with second order rate constants ranging from 2.85 x 10-2 M-1min-1 to 4.78 x 10-2 M-1min-1. researchgate.netnih.gov The specific values for each compound in the table were not individually detailed in the provided search results.
The stability of nitrogen mustards in aqueous environments is crucial for their biological efficacy, as hydrolysis competes with the desired alkylation of biological targets. The rate of hydrolysis, similar to alkylation, proceeds through the formation of the aziridinium ion. acs.orgrsc.org Quantitative structure-activity relationship (QSAR) studies on benzoic acid nitrogen mustards have demonstrated a correlation between the hydrolysis rate and biological properties. nih.gov The chemical reactivity, often expressed as the logarithm of the hydrolysis rate constant, is a key determinant of the biological effects of these compounds. nih.govnih.gov
The rate of hydrolysis is influenced by the electronic effects of substituents on the aromatic ring. acs.org For example, the removal of an electron-withdrawing group can lead to a significant increase in the reactivity of the mustard unit, as measured by hydrolysis rates. acs.org Rate constants for the hydrolysis of both chloroethyl groups in a series of aromatic nitrogen mustards have been determined using HPLC techniques. rsc.org These studies have confirmed that hydrolysis is a significant reaction pathway and that its rate is dependent on the molecular structure. rsc.org
| Mustard Derivative | Rate Constant (s-1) | Half-life (t1/2) | pH | Solvent |
|---|---|---|---|---|
| Prodrug (unspecified) | Slow hydrolysis | Data not specified | Data not specified | Data not specified |
| Active Benzoic Acid Mustard Derivative | Rapid hydrolysis (in presence of enzyme) | Data not specified | Data not specified | Data not specified |
In a prodrug system, the glutamated prodrug of a benzoic acid mustard derivative hydrolyzed very slowly in the absence of an enzyme, while the active drug was released rapidly upon enzymatic action. open.ac.uk The specific rate constants and half-lives were not provided in the search results.
DNA Alkylation Mechanisms
The core of the this compound's activity lies in its ability to form covalent bonds with DNA, a process known as alkylation. This process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion. This electrophilic intermediate then readily attacks nucleophilic sites on the DNA molecule.
Guanine N7 Alkylation
The primary site of DNA alkylation by benzoic acid nitrogen mustards is the N7 position of guanine residues. nih.govacs.orgoup.comresearchgate.net This is due to the high nucleophilicity of the N7 atom of guanine, making it a prime target for the electrophilic aziridinium ion. researchgate.net The initial reaction results in the formation of a monoadduct, where one of the chloroethyl arms of the mustard has covalently attached to a guanine base. nih.gov Studies have shown that benzoic acid mustard (BAM) produces guanine-N7 lesions in a pattern similar to other conventional nitrogen mustards. nih.govoup.comnih.govnih.gov This monofunctional alkylation is a significant form of DNA damage and can distort the DNA helix. nih.gov The extent of guanine N-7 alkylation has been shown to correlate with the cytotoxicity and crosslinking ability of the mustard agent. nih.gov
Interstrand DNA Cross-linking Formation
As bifunctional alkylating agents, benzoic acid nitrogen mustards possess two reactive chloroethyl arms. nih.gov Following the initial formation of a monoadduct at a guanine N7 position, the second chloroethyl arm can undergo a similar activation to form another aziridinium ion. This second reactive species can then alkylate a nucleophilic site on the opposite strand of the DNA, most commonly another guanine N7. This results in the formation of an interstrand cross-link (ICL), which covalently links the two strands of the DNA double helix. nih.gov
ICLs are considered critical cytotoxic lesions as they prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. nih.gov The formation of ICLs is a key factor in the biological activity of these compounds, and their ability to form these cross-links correlates with their cytotoxicity. nih.govashpublications.org However, some studies have noted that benzoic acid mustard conjugates can be poor at forming interstrand cross-links in isolated and cellular DNA, even at high concentrations. nih.govacs.orgucl.ac.uknih.gov
DNA Sequence Specificity of Alkylation
The alkylation of DNA by benzoic acid nitrogen mustards is not random and exhibits a degree of sequence specificity. Benzoic acid mustard (BAM) itself has been shown to produce guanine-N7 lesions in a pattern similar to conventional nitrogen mustards, with a preference for certain sequences. oup.comnih.govnih.gov For instance, the predominant sites of alkylation are often guanines within runs of guanines and in the sequence 5'-TGG. oup.com
When conjugated with DNA-binding molecules like analogues of distamycin, the sequence specificity of BAM can be significantly altered. nih.govoup.comnih.govnih.gov For example, a tripyrrole-BAM conjugate showed a strong preference for alkylating the sequence 5'-TTTTGPu. oup.com Similarly, a triimidazole-BAM conjugate also strongly alkylated the same 5'-TTTTGPu consensus sequence. nih.govnih.gov These findings indicate that the DNA-binding portion of the conjugate can direct the alkylating mustard to specific DNA sequences, enhancing its specificity. ucl.ac.uk
Modulation of DNA Conformational Changes
The interaction of benzoic acid nitrogen mustards and their conjugates with DNA can induce conformational changes in the DNA structure. The formation of bulky adducts, particularly interstrand cross-links, can distort the helical structure of DNA. nih.gov Furthermore, non-covalent binding of these agents, especially when conjugated to DNA minor groove binders like distamycin analogues, can also modulate DNA conformation. ucl.ac.uk These minor groove binders can alter the local DNA structure, which in turn can influence the pattern of subsequent alkylation. ucl.ac.uk Studies have suggested that the alkylation event is not solely dictated by non-covalent binding but may also be influenced by unique sequence-dependent conformational features of the DNA itself. nih.govnih.govoup.com
Cellular Responses to this compound-Induced DNA Damage
The extensive DNA damage caused by benzoic acid nitrogen mustards triggers a variety of cellular responses, primarily aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death.
Induction of Apoptosis Pathways
The formation of DNA adducts and interstrand cross-links by benzoic acid nitrogen mustards is a potent trigger for apoptosis, or programmed cell death. When DNA damage is detected, cells can activate signaling cascades that lead to cell cycle arrest and, ultimately, apoptosis. nih.govresearchgate.net This process is a critical mechanism for eliminating cells with irreparably damaged genomes. nih.gov
Several studies have demonstrated that hybrids and conjugates of benzoic acid mustard can induce apoptosis in various cancer cell lines. For instance, a hybrid of diosgenin and benzoic acid mustard was found to induce apoptosis in human hepatoma HepG2 cells by regulating mitochondrial apoptosis pathway-related proteins such as Bax, Bcl-2, caspase 9, and caspase 3. nih.gov Similarly, novel hybrids of oridonin (B1677485) and benzoic acid mustard have been shown to significantly induce apoptosis in human hepatoma Bel-7402 cells. nih.gov The activation of apoptosis is often a p53-dependent process, where the p53 tumor suppressor protein is activated in response to DNA damage and orchestrates the apoptotic response. nih.govresearchgate.netslideshare.net
Data Tables
Table 1: DNA Alkylation Specificity of Benzoic Acid Mustard (BAM) and its Conjugates
| Compound | Primary Alkylation Site | Sequence Preference | Reference |
| Benzoic Acid Mustard (BAM) | Guanine-N7 | Runs of guanines, 5'-TGG | oup.com |
| Monoimidazole-BAM conjugate | Guanine-N7 | Similar to BAM | nih.govnih.gov |
| Di- and Triimidazole-BAM conjugates | Minor groove sites | 5'-TTTTGPu | nih.govnih.gov |
| Tripyrrole-BAM conjugate | Minor groove sites | 5'-TTTTGPu | oup.com |
Table 2: Cellular Responses to Benzoic Acid Mustard Derivatives
| Compound Derivative | Cell Line | Observed Effect | Key Proteins Involved | Reference |
| Diosgenin-benzoic acid mustard hybrid (14f) | Human hepatoma HepG2 | Induction of apoptosis, G0/G1 cell cycle arrest | Bax, Bcl-2, Caspase 9, Caspase 3, CDK2, CDK4, CDK6, Cyclin D1, Cyclin E1 | nih.gov |
| Oridonin-benzoic acid mustard hybrid (16b) | Human hepatoma Bel-7402 | Induction of apoptosis | Not specified | nih.gov |
Cell Cycle Arrest Mechanisms
The cytotoxic effects of DNA damaging agents like benzoic acid nitrogen mustards are often linked to the induction of cell cycle arrest at critical checkpoints. This provides time for the cell to either repair the damage or commit to apoptosis. While many nitrogen mustard derivatives are known to arrest the cell cycle predominantly at the G2/M boundary, specific benzoic acid mustard derivatives have shown different patterns. nih.govresearchgate.net
A notable example is the derivative Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH), which was found to induce a significant accumulation of cells in the S phase. nih.gov In a study using HepG2 cells, treatment with BNMPH led to a dose-dependent increase in the S phase population. nih.gov This S-phase arrest in HepG2 cells, which contain wild-type p53, suggests a potential p53-dependent mechanism. nih.gov This finding contrasts with the G2/M arrest typically reported for other nitrogen mustards, indicating that structural modifications to the benzoic acid mustard pharmacophore can alter the specific cellular response to the induced DNA damage. nih.govresearchgate.net
Table 1: Effect of BNMPH on Cell Cycle Distribution in HepG2 Cells
| Treatment Group | Concentration (µM) | Percentage of Cells in S Phase (%) |
|---|---|---|
| Control | 0 | 19.04 |
| BNMPH | 6 | 35.99 |
| BNMPH | 12 | 71.18 |
Data adapted from a study on the effects of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (BNMPH) on HepG2 cells. nih.gov
Reactive Oxygen Species Generation (where mechanistically linked)
Certain this compound derivatives contribute to cytotoxicity through the generation of reactive oxygen species (ROS). nih.gov This action is mechanistically linked to the molecule's ability to interact with cellular metal ions. For instance, the derivative BNMPH has been shown to chelate ferrous ions (Fe²⁺), forming a redox-active complex that promotes the formation of ROS in a time-dependent manner. nih.gov
Table 2: ROS Generation by BNMPH
| Condition | Relative Fluorescent Intensity (ROS Level) |
|---|---|
| Control | Baseline |
| Fenton Reaction (Fe²⁺ + H₂O₂) | ~1x (Reference) |
| BNMPH | ~6x increase vs. Fenton reaction |
Data illustrates the significant increase in reactive oxygen species (ROS) formation induced by BNMPH compared to the standard Fenton reaction. nih.gov
Interactions with Other Cellular Macromolecules
While DNA is the primary covalent target for benzoic acid nitrogen mustards, their electrophilic nature allows for reactions with other nucleophilic biomacromolecules, including proteins. nih.gov Furthermore, non-covalent interactions with proteins or protein-DNA complexes can influence the activity and specificity of these agents.
Footprinting studies, which detect the non-covalent binding of a molecule to DNA, have provided insight into the targeting mechanisms of benzoic acid mustard (BAM) conjugates. oup.com A conjugate linking BAM to a tripyrrole lexitropsin (B1675198), a molecule that recognizes AT-rich regions of the DNA minor groove, was shown to bind non-covalently to the same sites as the lexitropsin carrier alone. oup.com However, a different conjugate linking BAM to a triimidazole lexitropsin, which is designed to target GC-rich sequences, did not produce a detectable footprint at either GC- or AT-rich regions at equivalent doses. oup.com This suggests that for some derivatives, the final covalent alkylation event is not necessarily dictated by strong, stable non-covalent binding interactions. oup.com
In addition to interactions that guide DNA alkylation, some derivatives may interfere with protein function more directly. The iron-chelating properties of compounds like BNMPH could potentially deplete iron from essential iron-containing enzymes. nih.gov It has also been hypothesized that nitrogen mustard derivatives may interact with proteins at the DNA replication fork, such as DNA polymerase. nih.gov These non-DNA protein interactions represent a complex and important aspect of the molecular mechanism of benzoic acid nitrogen mustards.
Structure Activity Relationships of Benzoic Acid Nitrogen Mustard Derivatives
Quantitative Structure-Activity Relationship (QSAR) Formulations
Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For aromatic nitrogen mustards derived from benzoic acid, QSAR models have been developed to predict their toxicity and antitumor effects.
One notable study analyzed 27 monosubstituted and disubstituted benzoic acid nitrogen mustard derivatives. The researchers formulated QSAR equations that correlated the compounds' toxicity, measured as the median lethal dose (LD50), and their antitumor activity against Jensen sarcoma with several key physicochemical parameters. nih.gov These parameters include:
Hydrolysis Rate (log k66): This parameter reflects the chemical reactivity of the nitrogen mustard moiety. A linear relationship was observed between the alkylation rate (log k66) and the toxicity (LD50) for a series of 31 related compounds, indicating that chemical reactivity is a primary determinant of the biological properties of these derivatives.
Lipophilicity Constants (π): Lipophilicity influences the transport of the drug across cell membranes.
Steric Parameters (MDT): These parameters account for the size and shape of the molecule, which can affect its interaction with biological targets.
| Parameter | Description | Impact on Biological Activity |
| Hydrolysis Rate (log k66) | Measures the rate of hydrolysis, indicating the chemical reactivity of the nitrogen mustard group. | A primary determinant of both toxicity and antitumor activity. A linear relationship with toxicity has been observed. |
| Lipophilicity (π) | Represents the compound's affinity for a lipid environment, affecting its ability to cross cell membranes. | Influences the transport and distribution of the drug to its target site. |
| Steric Parameters (MDT) | Quantify the steric bulk and shape of the molecule and its substituents. | Affects the binding of the molecule to its biological target. |
Influence of Substituents on the Benzoic Acid Moiety
The nature and position of substituents on the benzoic acid ring significantly modulate the electronic properties and, consequently, the biological activity of the nitrogen mustard derivatives.
The position of substituents on the benzoic acid ring has a profound impact on the activity of the nitrogen mustard.
Ortho Position: Substitution at the ortho position relative to the nitrogen mustard group has been found to have a favorable effect on the biological properties of these compounds. nih.gov This "ortho effect" is thought to contribute to a more accurate control of the nitrogen mustard's activity. While the exact mechanism of the ortho effect is not fully elucidated, it is believed to involve a combination of steric and electronic factors that influence the conformation and reactivity of the mustard group.
Meta Position: The presence of a carboxylic group, particularly in the meta position with respect to the nitrogen mustard moiety, has been shown to exert a favorable effect on the biological properties. This is likely due to improved transport characteristics of the compound.
The electronic nature of the substituents on the benzoic acid ring plays a critical role in modulating the reactivity of the nitrogen mustard. The aromatic ring acts as an electron sink, which can withdraw electrons from the nitrogen atom of the mustard group, thereby reducing its reactivity.
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the aromatic ring, such as nitro groups (-NO2) or cyano groups (-CN), can further decrease the electron density on the nitrogen atom. This deactivation of the aromatic nitrogen mustard can lead to reduced reactivity. However, in the context of prodrug strategies, EWGs can be used to render the mustard inactive until it reaches the target site, where it can be activated by a specific trigger. For instance, a carboxyamide linker, an electron-withdrawing unit, was used to create an inactive prodrug that could be activated by H2O2, demonstrating significant inhibition of cancer cell growth with a GI50 of less than 1 μM.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density on the aromatic ring and the nitrogen atom of the mustard. This can enhance the reactivity of the nitrogen mustard.
The interplay of these electronic effects is crucial in fine-tuning the alkylating potential of the this compound.
| Substituent Position | Effect on Biological Activity | Rationale |
| Ortho | Favorable | The "ortho effect" provides better control over the mustard's activity through steric and electronic influences. |
| Meta | Favorable (for COOH group) | Improves the transport characteristics of the compound. |
| Substituent Type | Impact on Nitrogen Mustard Reactivity |
| Electron-Withdrawing Group (EWG) | Decreases reactivity by reducing electron density on the nitrogen atom. |
| Electron-Donating Group (EDG) | Increases reactivity by increasing electron density on the nitrogen atom. |
Impact of Carrier Moieties and Conjugation Strategies on Efficacy
To enhance the selectivity and efficacy of benzoic acid nitrogen mustards, they are often conjugated to carrier molecules that can target specific cells or cellular components.
One promising strategy involves conjugating the this compound to molecules that bind to the minor groove of DNA. This approach aims to deliver the alkylating agent directly to its target, DNA, thereby increasing its local concentration and enhancing its cytotoxic effect.
Distamycin A is a natural product that binds to the minor groove of DNA with a preference for AT-rich sequences. The derivative FCE 24517 (tallimustine) is a potent antitumor agent where the formyl group of distamycin is replaced by a benzoyl nitrogen mustard moiety. This conjugation results in a compound with potent cytotoxic activity against a range of human and murine tumor cell lines. nih.gov FCE 24517 has demonstrated the ability to form covalent adducts with DNA with high sequence specificity. nih.gov
Other studies have explored imidazole-containing analogues of distamycin conjugated to benzoic acid mustard. These compounds have shown an acceptance for GC base pairs, expanding the targeting potential beyond AT-rich regions. For example, two such derivatives exhibited IC50 values of 27 and 16 μM in human chronic myeloid leukemia cells.
| Conjugate | Carrier Moiety | Target | Biological Activity Highlights |
| FCE 24517 (Tallimustine) | Distamycin A analogue | DNA minor groove (AT-rich sequences) | Potent cytotoxic activity against various human and murine tumor cell lines. |
| Imidazole-containing analogues | Distamycin A analogue with imidazole (B134444) | DNA minor groove (accepts GC pairs) | IC50 values of 16 μM and 27 μM in human chronic myeloid leukemia cells. |
Steroids are another class of carrier molecules used to deliver nitrogen mustards to target tissues. The rationale behind this approach is that many cancer cells, particularly those of hormone-dependent tumors like breast and prostate cancer, overexpress steroid receptors. By attaching a nitrogen mustard to a steroid, the resulting conjugate can be selectively taken up by these cancer cells, thereby increasing the therapeutic index and reducing systemic toxicity.
Several studies have demonstrated the potential of steroidal conjugates of this compound:
16E-arylidene steroidal conjugates have shown tissue specificity towards leukemia cells. Two such conjugates exhibited 40% and 25% inhibition of mean growth of five leukemia cancer cell lines at a concentration of 10 μM. nih.gov
A benzoic acid mustard conjugated to an androstene oxime produced a 56% mean growth inhibition against the NCI 60 cancer cell line panel at 10 μM and showed excellent growth inhibition on the IGROV1 ovarian cancer cell line with a GI50 of 0.93 μM. nih.govscilit.com
Diosgenin-benzoic acid mustard hybrids have also been synthesized and evaluated. One such hybrid, 14f , demonstrated potent anti-proliferative activity against HepG2 cells with an IC50 value of 2.26 μM, which was significantly more potent than diosgenin (B1670711) alone (IC50 = 32.63 μM). nih.gov
These examples highlight the versatility of using steroidal carriers to enhance the anticancer properties of benzoic acid nitrogen mustards.
| Steroidal Conjugate Type | Steroid Carrier | Biological Activity Highlights |
| 16E-arylidene steroidal conjugate | Androstane derivative | 40% and 25% mean growth inhibition of leukemia cell lines at 10 μM. nih.gov |
| Androstene oxime conjugate | Androstene derivative | 56% mean growth inhibition (NCI 60 panel) at 10 μM; GI50 = 0.93 μM (IGROV1). nih.govscilit.com |
| Diosgenin-benzoic acid mustard hybrid (14f) | Diosgenin | IC50 = 2.26 μM (HepG2 cells). nih.gov |
Natural Product Hybrids (e.g., Oridonin (B1677485), Diosgenin, Chromones, Scutellarein)
The hybridization of this compound with various natural products has emerged as a promising strategy in the development of novel anticancer agents. This approach aims to synergize the cytotoxic activity of the nitrogen mustard moiety with the inherent biological properties of the natural product, potentially leading to enhanced efficacy, improved selectivity, and reduced toxicity.
Oridonin Conjugates:
Oridonin, a diterpenoid compound isolated from Rabdosia rubescens, exhibits known anticancer properties. However, its therapeutic potential is often limited by its modest potency. To address this, researchers have synthesized a series of hybrids by conjugating oridonin with benzoic acid mustard. These conjugates have demonstrated significantly enhanced antiproliferative activities against a panel of human cancer cell lines when compared to the parent compounds alone or a simple equimolar mixture. drugbank.comnih.gov
One notable study revealed that the position of the linkage between oridonin and the benzoic acid mustard moiety plays a crucial role in the cytotoxic activity of the hybrid. For instance, conjugation at the C-14 hydroxyl group of oridonin generally results in potent anticancer activity. Furthermore, modifications to the oridonin scaffold, such as the introduction of a hydroxyl group at the C-1 position, can further influence the potency of the conjugate. drugbank.com Interestingly, while benzoic acid mustard itself has lower cytotoxicity, its conjugation with oridonin leads to a synergistic anticancer effect. drugbank.com Compound 16b , an oridonin-benzoic acid mustard hybrid, was identified as a particularly potent derivative, exhibiting significant antiproliferative activity against K562, MCF-7, Bel-7402, and MGC-803 cancer cell lines. drugbank.com
Diosgenin Conjugates:
Diosgenin, a steroidal sapogenin, has also been explored as a scaffold for the development of this compound hybrids. Similar to oridonin, diosgenin possesses intrinsic anticancer properties, but its moderate potency has prompted efforts to enhance its activity through chemical modification. The hybridization of diosgenin with benzoic acid mustard has yielded novel compounds with improved antiproliferative effects. nih.govnih.gov
Structure-activity relationship (SAR) studies of diosgenin-benzoic acid mustard hybrids have highlighted the importance of the linker connecting the two moieties. The nature and length of the linker can significantly impact the cytotoxic activity of the conjugate. For example, a study involving a series of fifteen novel diosgenin-benzoic acid mustard hybrids found that a derivative designated as 14f exhibited the most potent antiproliferative activity against HepG2 human hepatoma cells, with an IC50 value of 2.26 µM. This represented a 14.4-fold increase in potency compared to diosgenin alone. nih.govnih.gov Furthermore, this particular hybrid demonstrated good selectivity, showing weak cytotoxicity against normal GES-1 cells. nih.govnih.gov
Chromone Conjugates:
Chromones, a class of naturally occurring or synthetic compounds containing a benzo-γ-pyrone skeleton, are known to possess a wide range of biological activities, including antitumor effects. The conjugation of chromones with nitrogen mustards represents a rational approach to developing new anticancer agents. While aromatic nitrogen mustards are generally less reactive than their aliphatic counterparts, this property can be advantageous, allowing for oral administration. The hybridization of these two pharmacophores aims to combine their individual anticancer properties to create more effective and potentially more selective therapeutic agents.
Scutellarein Conjugates:
Interactive Data Table: Antiproliferative Activity of Natural Product-Benzoic Acid Nitrogen Mustard Hybrids
| Compound | Natural Product Scaffold | Cancer Cell Line | IC50 (µM) |
| 16b | Oridonin | K562 | 1.12 |
| 16b | Oridonin | MCF-7 | 0.68 |
| 16b | Oridonin | Bel-7402 | 0.50 |
| 16b | Oridonin | MGC-803 | 1.09 |
| 14f | Diosgenin | HepG2 | 2.26 |
| Diosgenin | - | HepG2 | 32.63 |
Peptide Conjugates
The conjugation of this compound with peptides is a strategy aimed at improving the targeting and selectivity of this cytotoxic agent. The rationale behind this approach is that the peptide moiety can facilitate the transport of the nitrogen mustard into cancer cells, potentially through specific amino acid transporters that are often overexpressed on the surface of tumor cells.
While specific studies focusing exclusively on the structure-activity relationships of this compound-peptide conjugates are limited, research on closely related dipeptide nitrogen mustard derivatives provides valuable insights into the factors that govern their anticancer activity. These studies reveal that the biological activity of such conjugates is not solely dependent on their chemical reactivity but is also influenced by several other factors, including:
Amino Acid Composition and Sequence: The choice of amino acids and their sequence within the peptide carrier can significantly impact the conjugate's cytotoxicity. This is likely due to differences in their recognition and transport by cellular uptake mechanisms.
Modifications of the C- and N-termini: Alterations to the termini of the peptide, such as esterification of the C-terminus, can influence the compound's lipophilicity and, consequently, its ability to cross cell membranes.
These findings suggest that the peptide portion of the conjugate is not merely a passive carrier but actively participates in the biological processes that determine the compound's efficacy. The observed variations in activity among different dipeptide mustard derivatives indicate that their cytotoxic effects are likely mediated by active biological interactions, such as transport across cell membranes and potential enzymatic cleavage to release the active mustard agent within the cell.
Chalcone (B49325) Conjugates
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of compounds that have garnered significant interest in cancer research due to their wide range of biological activities. The hybridization of the chalcone scaffold with a nitrogen mustard moiety represents a promising approach to developing novel anticancer agents with enhanced potency.
A study on a series of nitrogen mustard-linked chalcones has provided valuable insights into their structure-activity relationships. In these hybrids, the nitrogen mustard group is attached to one of the aromatic rings of the chalcone framework. The cytotoxic activity of these conjugates was found to be significantly influenced by the nature and position of substituents on the other aromatic ring.
Key findings from this research include:
The presence of electron-donating groups, such as methoxy (-OCH3) and N,N-dimethyl (-N(CH3)2) groups, on the B-ring of the chalcone structure was found to enhance the inhibitory activity against both K562 (leukemia) and HepG2 (hepatocellular carcinoma) cell lines.
The position of these substituents also played a critical role in determining the potency of the compounds.
These results underscore the importance of the electronic properties of the substituents on the chalcone scaffold in modulating the anticancer activity of the nitrogen mustard hybrids. The enhanced activity observed with electron-donating groups suggests that these modifications may influence the molecule's interaction with biological targets or its cellular uptake.
Interactive Data Table: Antiproliferative Activity of Nitrogen Mustard-Chalcone Conjugates
| Compound | B-ring Substituent | Cancer Cell Line | IC50 (µM) |
| 5e | 4-OCH3 | K562 | 2.55 |
| 5k | 4-N(CH3)2 | K562 | 0.61 |
| Cisplatin (B142131) | - | K562 | >200 |
| Adriamycin | - | K562 | 14.88 |
Preclinical Investigations of Anticancer Efficacy of Benzoic Acid Nitrogen Mustards
In Vitro Antiproliferative Activity Across Cancer Cell Lines
The cytotoxic effects of various benzoic acid nitrogen mustard derivatives have been rigorously tested against a wide array of cancer cell lines. These studies aim to determine the spectrum of their antitumor activity and their potency compared to existing chemotherapeutic agents.
Benzoic acid nitrogen mustards, often hybridized with other molecules, have demonstrated broad-spectrum antiproliferative activity against numerous human cancer cell models.
Leukemia: A novel BFA-nitrogen mustard conjugate, molecule 5a, exhibited potent cytotoxic activity against the human leukemia HL-60 cell line with a half-maximal inhibitory concentration (IC50) value of 4.48 µM. nih.gov Another derivative, 13e, was highly effective against human leukemia K562 cells and etoposide-resistant K/VP.5 cells, with IC50 values of 0.27 µM and 0.85 µM, respectively. nih.gov Oridonin-nitrogen mustard conjugates also showed effectiveness against K562 leukemia cells. nih.gov
Breast Cancer: Oridonin-nitrogen mustard conjugates, particularly compound 10b, displayed strong antiproliferative effects against the human breast cancer MCF-7 cell line, with an IC50 value of 0.68 µM. nih.gov Hybrids of β-carboline and benzoic acid mustard also showed significant activity against MCF-7 cells. tandfonline.com Furthermore, certain amide-coupled benzoic nitrogen mustard derivatives, such as compounds 5b and 5t, possessed high antiproliferative activity against the MCF-7 cell line. drugbank.com
Hepatocellular Carcinoma: Several this compound derivatives have shown notable efficacy against liver cancer cells. The BFA-nitrogen mustard conjugate 5a was exceptionally potent against human hepatocellular carcinoma Bel-7402 and the drug-resistant Bel-7402/5-FU cell lines, with IC50 values of 0.2 µM and 0.84 µM, respectively. nih.gov The oridonin-nitrogen mustard conjugate 10b was also highly active against Bel-7402 cells, with an IC50 of 0.50 µM. nih.gov In another study, a novel diosgenin-benzoic acid mustard hybrid, 14f, demonstrated potent activity against HepG2 cells with an IC50 value of 2.26 µM. nih.gov
Other Cancer Models: The activity of these compounds extends to other cancers, including prostate cancer (PC-3), gastric cancer (MCG-803), cervical cancer (HeLa), and ovarian cancer (IGROV1). nih.govtandfonline.comnih.gov For instance, the BFA-nitrogen mustard 5a had an IC50 of 9.37 µM against PC-3 cells. nih.gov
Modulation of Key Molecular Pathways in Preclinical Models
Benzoic acid nitrogen mustards exert their anticancer effects by modulating critical molecular pathways that control cell survival and proliferation. Preclinical studies have demonstrated that these compounds can trigger programmed cell death (apoptosis) and interfere with the cell division cycle, ultimately leading to the demise of cancer cells. The following sections detail the specific molecular markers and proteins affected by these agents in various cancer models.
Research into novel hybrids of this compound has revealed their capability to induce apoptosis through multiple pathways. These compounds influence a range of protein markers that are central to the execution of programmed cell death.
One significant study focused on a diosgenin-benzoic acid mustard hybrid, compound 14f , in human hepatoma (HepG2) cells. This research demonstrated that the compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Key findings from this study showed a shift in the balance of the Bcl-2 family of proteins, which are critical regulators of this pathway. Specifically, treatment with compound 14f led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This altered ratio increases mitochondrial membrane permeability, a pivotal event in the apoptotic cascade. Consequently, this leads to the activation of initiator caspase 9, which in turn activates the executioner caspase 3, culminating in cell death. nih.gov
Another investigation involving a different diosgenin-amino acid-benzoic acid mustard trihybrid, compound 12e , in bladder cancer (T24) cells, found that it could trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov This suggests a broader mechanism of action for some benzoic acid mustard derivatives.
Further supporting these findings, a study on a this compound derivative (BNMPH ) and its copper complex also pointed to the induction of apoptosis. Treatment with these agents resulted in the upregulation of caspase 8 (a key initiator of the extrinsic pathway) and Bax, alongside the downregulation of Bcl-2. researchgate.net
Table 1: Modulation of Apoptosis Induction Markers by this compound Derivatives
| Compound | Cancer Cell Line | Apoptotic Pathway | Key Protein Modulation |
|---|---|---|---|
| Hybrid 14f | HepG2 (Hepatoma) | Intrinsic (Mitochondrial) | ↑ Bax↓ Bcl-2↑ Caspase 9↑ Caspase 3 |
| Trihybrid 12e | T24 (Bladder Cancer) | Intrinsic & Extrinsic | Not specified |
| BNMPH | Not specified | Intrinsic & Extrinsic | ↑ Bax↓ Bcl-2↑ Caspase 8 |
In addition to inducing apoptosis, benzoic acid nitrogen mustards have been shown to disrupt the normal progression of the cell cycle, a hallmark of cancer development. By targeting key regulatory proteins, these compounds can halt cell division at specific checkpoints.
The diosgenin-benzoic acid mustard hybrid 14f was found to induce cell cycle arrest at the G0/G1 phase in HepG2 cells. nih.gov Mechanistic studies revealed that this arrest was associated with the modulation of several key cell cycle-related proteins. The expression of Cyclin-Dependent Kinases (CDKs) CDK2, CDK4, and CDK6 was regulated by the compound. Furthermore, the levels of cyclin D1 and cyclin E1, proteins that partner with CDKs to drive the cell through the G1 phase, were also affected. nih.gov
In contrast, the diosgenin-amino acid-benzoic acid mustard trihybrid 12e was reported to cause cell cycle arrest at the G2/M phase in T24 bladder cancer cells, indicating that different derivatives can impact different phases of the cell cycle. nih.gov
Another study using the this compound derivative BNMPH demonstrated an induction of S phase arrest. This effect was linked to the downregulation of cyclin D1. researchgate.net The inhibition of cell-cycle dependent kinases by other this compound derivatives has also been reported in preclinical models.
Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound Derivatives
| Compound | Cancer Cell Line | Cell Cycle Phase Arrest | Key Protein Modulation |
|---|---|---|---|
| Hybrid 14f | HepG2 (Hepatoma) | G0/G1 | Modulated: - CDK2- CDK4- CDK6- Cyclin D1- Cyclin E1 |
| Trihybrid 12e | T24 (Bladder Cancer) | G2/M | Not specified |
| BNMPH | Not specified | S Phase | ↓ Cyclin D1 |
Molecular Pharmacology and Pharmacodynamics of Benzoic Acid Nitrogen Mustards
Detailed DNA-Drug Interactions
The cytotoxic effects of benzoic acid nitrogen mustards are primarily mediated through their interaction with cellular DNA. As alkylating agents, they form covalent bonds with DNA bases, leading to a cascade of events that can disrupt DNA replication and transcription, ultimately inducing cell death. The specifics of these interactions, including binding location and sequence preference, are critical determinants of their pharmacological profile.
The sequence specificity of benzoic acid mustard (BAM) and its derivatives is heavily influenced by their molecular structure, particularly by the presence of carrier molecules designed to target specific DNA regions.
Unconjugated Benzoic Acid Mustard (BAM) behaves like a conventional aromatic nitrogen mustard. Its primary mode of interaction with DNA involves the alkylation of the N7 position of guanine (B1146940) bases, which are located in the major groove of the DNA helix. nih.govnih.govoup.comoup.com This reaction pattern is common among classical nitrogen mustards. nih.gov
However, when BAM is chemically tethered to DNA minor-groove binding molecules, such as analogues of distamycin containing pyrrole (B145914) or imidazole (B134444) units, its sequence specificity is dramatically altered. nih.govnih.gov These conjugates shift the site of alkylation from the major groove to the minor groove, specifically targeting adenine-rich (AT) tracts. nih.gov
Research into a series of BAM-distamycin analogues with an increasing number of pyrrole units demonstrated this shift in specificity. nih.gov While the monopyrrole-BAM conjugate still showed some guanine-N7 alkylation similar to BAM, it also induced alkylation at adenine (B156593) bases, identified as minor groove adenine-N3 lesions. nih.gov In contrast, the dipyrrole and tripyrrole conjugates did not produce detectable guanine-N7 alkylation. Instead, they exclusively alkylated sites within AT-rich sequences. nih.gov The tripyrrole conjugate, in particular, showed enhanced specificity, preferentially alkylating a subset of sites, such as 5'-TTTTGG (guanine-N3) and 5'-TTTTGA (adenine-N3). nih.gov
Similar findings were observed with imidazole-containing analogues. Diimidazole and triimidazole-BAM conjugates also targeted the minor groove, with the triimidazole conjugate strongly alkylating the consensus sequence 5'-TTTTGPu. nih.govoup.comoup.com Footprinting studies revealed that while the non-covalent binding of the carrier molecule guides the drug to specific DNA regions, the final alkylation event may also be influenced by unique, sequence-dependent conformational features of the DNA itself. nih.govoup.com This ability to direct the alkylating moiety to the minor groove via a carrier molecule represents a key strategy in designing more targeted anticancer agents. nih.gov The interaction can be so pronounced that pretreatment of DNA with a minor groove-binding BAM derivative like FCE 24517 can abolish N-7 guanine adduct formation by major groove-binding mustards. nih.gov
Table 1: DNA Alkylation Specificity of Benzoic Acid Mustard (BAM) and its Conjugates
| Compound | Carrier Molecule | Primary DNA Binding Groove | Primary Alkylation Site(s) | Target Sequence Preference |
|---|---|---|---|---|
| Benzoic Acid Mustard (BAM) | None | Major Groove | Guanine-N7 | General Guanine |
| Monopyrrole-BAM Conjugate | Single Pyrrole Unit | Major & Minor Groove | Guanine-N7, Adenine-N3 | Guanine & AT tracts |
| Dipyrrole-BAM Conjugate | Two Pyrrole Units | Minor Groove | Adenine-N3 / Guanine-N3 | AT tracts |
| Tripyrrole-BAM Conjugate | Three Pyrrole Units | Minor Groove | Adenine-N3 / Guanine-N3 | Specific AT tracts (e.g., 5'-TTTTGA) |
| Triimidazole-BAM Conjugate | Three Imidazole Units | Minor Groove | Purine-N3 | Consensus 5'-TTTTGPu |
Cellular Pharmacodynamics and Intracellular Processing
The journey of a benzoic acid nitrogen mustard from administration to its ultimate DNA target involves crossing the cell membrane and, in many cases, undergoing metabolic activation. These processes are crucial for the drug's efficacy and can be points of drug resistance.
Benzoic acid nitrogen mustards are aromatic compounds and are generally lipophilic, a property that facilitates their entry into cells. The primary mechanism of cellular uptake for such molecules is believed to be passive diffusion across the cell membrane. nih.gov
The chemical structure of these compounds plays a significant role in their transport characteristics. Structure-activity relationship studies have shown that the presence and position of the carboxylic acid group on the benzene (B151609) ring favorably influence the biological properties of benzoic acid nitrogen mustards. nih.gov This is thought to be, in part, due to improved transport characteristics into the cell. nih.gov However, cellular transport is not always straightforward, and resistance to nitrogen mustards can arise from mechanisms that include decreased cellular uptake of the drug. nih.gov
The nitrogen mustard moiety is not inherently reactive but requires activation to become a potent alkylating agent. The activation process is a fundamental aspect of its mechanism of action. Intracellularly, the N,N-bis(2-chloroethyl)amino group undergoes a spontaneous, intramolecular cyclization. One of the chloroethyl side chains forms a highly strained and electrophilic aziridinium (B1262131) ion. researchgate.net This reactive intermediate is the ultimate alkylating species that covalently binds to electron-rich nucleophilic sites on DNA bases, such as the N7 of guanine. nih.govresearchgate.net After the first alkylation, the second chloroethyl arm can repeat the process to form another aziridinium ion, enabling the formation of DNA cross-links. wikipedia.orgwikipedia.orgdrugbank.com
Conversely, intracellular biotransformation can also lead to detoxification. A key inactivation pathway is conjugation with glutathione (B108866), a reaction that can be catalyzed by glutathione transferase enzymes. wikipedia.org This process renders the electrophilic mustard less reactive and facilitates its export from the cell, representing a common mechanism of drug resistance. nih.govwikipedia.org
Table 2: Summary of Potential Intracellular Fates
| Process | Description | Result | Example from Related Compounds |
|---|---|---|---|
| Chemical Activation | Intramolecular cyclization of a chloroethyl side chain. | Formation of a highly reactive aziridinium ion. | Fundamental to all nitrogen mustards. |
| Metabolic Activation | Enzymatic modification to a more active form. | Increased cytotoxic potential. | Chlorambucil (B1668637) to Phenylacetic Acid Mustard. |
| Metabolic Inactivation (Hydrolysis) | Rapid chemical breakdown by water. | Formation of inactive hydroxy-derivatives. | Bendamustine (B91647) hydrolysis. nih.govnih.gov |
| Metabolic Inactivation (Conjugation) | Covalent binding to glutathione. | Detoxification and cellular export. | Chlorambucil conjugation. wikipedia.org |
Mechanisms of Acquired Resistance to Benzoic Acid Nitrogen Mustards
Upregulation of DNA Repair Pathways
One of the principal ways cancer cells develop resistance is by enhancing their ability to repair the DNA damage inflicted by benzoic acid nitrogen mustards. These drugs cause DNA lesions, particularly interstrand cross-links (ICLs), which are highly cytotoxic if not repaired. ucl.ac.uk The upregulation of specific DNA repair pathways allows cancer cells to tolerate the drug-induced damage and continue to proliferate.
Research indicates that cells with acquired resistance to bendamustine (B91647) are associated with a reduced level of ICLs at an equivalent drug dose compared to sensitive parental cells, suggesting a more efficient repair process. ucl.ac.uk While bendamustine-induced ICLs are noted to be repaired less efficiently than those from other alkylating agents like cisplatin (B142131) or melphalan, an enhancement of these repair systems can still confer resistance. ucl.ac.uk
Several DNA repair pathways are implicated in the response to damage from nitrogen mustards:
Base Excision Repair (BER): Studies have shown that perturbing the BER pathway can sensitize cells to lower concentrations of bendamustine, indicating that BER plays a role in repairing the types of DNA damage it causes. plos.orgnih.gov Upregulation of this pathway could therefore be a mechanism of resistance.
Homologous Recombination Repair (HRR): This pathway is crucial for repairing DNA double-strand breaks (DSBs), which can arise from the processing of ICLs. nih.gov In response to nitrogen mustard exposure, activation of the HRR pathway, marked by the formation of Rad51 foci, has been observed. nih.gov Cells with defects in homologous recombination repair have shown less sensitivity to bendamustine, suggesting a complex role, but upregulation of key HRR components is a plausible resistance mechanism. ucl.ac.uk
Non-Homologous End Joining (NHEJ): Another pathway for repairing DSBs, NHEJ activation has also been noted following nitrogen mustard-induced damage. nih.gov
The cellular response to bendamustine involves the activation of a DNA damage checkpoint pathway, marked by the phosphorylation of H2AX and the formation of 53BP1 and replication protein A (RPA) foci at sites of DNA damage. plos.orgnih.gov In resistant cells, the modulation of these checkpoint and repair genes can lead to a more robust and efficient response, mitigating the drug's cytotoxic effects. hematologyandoncology.net
| Pathway Component | Role in DNA Repair | Implication in Resistance |
| Base Excision Repair (BER) | Repairs single-strand DNA breaks and damaged bases. | Perturbing BER sensitizes cells to bendamustine, suggesting its upregulation contributes to resistance. plos.orgresearchgate.net |
| Homologous Recombination Repair (HRR) | High-fidelity repair of DNA double-strand breaks (DSBs). | Activated in response to nitrogen mustard-induced damage; its enhanced function can repair cytotoxic lesions. nih.gov |
| Rad51 | A key protein in the HRR pathway that forms nuclear foci at DNA damage sites. | Increased Rad51 foci formation is a marker of HRR activation following nitrogen mustard exposure. nih.gov |
| BRCA2 | A tumor suppressor protein involved in the HRR pathway. | Increased levels observed after nitrogen mustard exposure, indicating HRR pathway activation. nih.gov |
| ERCC1/XPF | Nuclease complex involved in nucleotide excision repair (NER) and ICL repair. | Cells defective in ERCC1 and XPF show altered sensitivity to bendamustine. ucl.ac.uk |
Enhanced Drug Inactivation Mechanisms (e.g., Glutathione (B108866) Conjugation)
A second major mechanism of resistance involves the detoxification and inactivation of the drug before it can reach its DNA target. This is often accomplished through enzymatic processes, most notably conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). nih.govnih.gov
GSTs are a family of enzymes that play a critical role in cellular detoxification by attaching the tripeptide glutathione to a wide variety of electrophilic compounds, including chemotherapeutic agents. nih.govpharmafeatures.com This conjugation increases the drug's water solubility, making it less reactive and facilitating its elimination from the cell. mdpi.commdpi.com
Studies have demonstrated a direct link between elevated GST activity and resistance to nitrogen mustards.
In Walker 256 rat mammary carcinoma cells, a subpopulation resistant to chlorambucil (B1668637) showed approximately 15-fold resistance to nitrogen mustards and had elevated GST activity compared to the sensitive parent cell line. nih.govfoxchase.org
Overexpression of specific GST isoenzymes, such as those in the GSTA and GSTP classes, has been associated with resistance to various alkylating agents. mdpi.com
In vitro studies have confirmed that nitrogen mustards can be directly detoxified through the formation of monoglutathionyl and diglutathionyl conjugates. nih.govresearchgate.net
Beyond direct detoxification, GSTs can also contribute to drug resistance by inhibiting the mitogen-activated protein (MAP) kinase pathway, which is involved in signaling for cellular stress and apoptosis. nih.govnih.gov By sequestering key kinases like c-Jun N-terminal kinase 1 (JNK1), GSTs can suppress the apoptotic signals that would normally be triggered by chemotherapy-induced cellular damage. pharmafeatures.commdpi.com This dual function—direct drug inactivation and inhibition of apoptosis—makes GST upregulation a potent resistance mechanism. nih.gov
| Enzyme/Molecule | Function | Role in Resistance to Benzoic Acid Nitrogen Mustards |
| Glutathione (GSH) | An antioxidant tripeptide involved in detoxification. | Conjugates with nitrogen mustards to neutralize their reactivity. nih.gov |
| Glutathione S-transferases (GSTs) | A family of enzymes that catalyze the conjugation of GSH to electrophilic compounds. | Overexpression is linked to resistance by directly inactivating nitrogen mustards. nih.govfoxchase.org Elevated GST activity is found in nitrogen mustard-resistant cell lines. nih.gov |
| GSTP1 (Pi class) | A specific GST isoenzyme. | Overexpression is associated with drug-resistant tumors and can inhibit JNK-mediated apoptosis, a pathway for cell death induced by some chemotherapies. mdpi.com |
| GSTA1-1 (Alpha class) | A specific GST isoenzyme. | Overexpression has been associated with resistance to various alkylating agents. mdpi.com |
| GSTM1 (Mu class) | A specific GST isoenzyme. | Implicated in the detoxification of certain alkylating agents. mdpi.com |
Alterations in Cellular Uptake or Efflux Mechanisms
The concentration of a drug inside a cancer cell is a critical determinant of its efficacy. Resistance can arise from changes in the transport proteins that govern how the drug enters (influx) and exits (efflux) the cell. For many chemotherapeutic agents, resistance is associated with the overexpression of ATP-binding cassette (ABC) transporter proteins, which function as energy-dependent efflux pumps. nih.govamhsr.org
These pumps actively remove cytotoxic drugs from the cell, reducing their intracellular concentration below the therapeutic threshold needed to cause sufficient DNA damage. youtube.com While the specific transporters responsible for benzoic acid nitrogen mustard efflux are still under investigation, the principles of ABC transporter-mediated resistance are well-established for other alkylating agents and chemotherapies. nih.gov
Key points regarding transport-related resistance include:
Multidrug Resistance Proteins (MRPs): Members of the ABCC subfamily of transporters, MRPs, are known to confer a drug-resistant phenotype. nih.gov Some MRPs are involved in the transport of glutathione-conjugated compounds, linking this mechanism directly to the inactivation pathway described in section 8.2. frontiersin.org
P-glycoprotein (P-gp): Also known as MDR1 or ABCB1, P-gp is a well-characterized efflux pump that confers resistance to a wide range of drugs. youtube.com
Reduced Uptake: While increased efflux is a common mechanism, resistance can also develop from decreased drug uptake. For nitrogen mustards, which may utilize specific transport systems to enter cells, mutations or downregulation of these influx transporters could limit the drug's access to its intracellular target. nih.gov For example, studies in L5178Y lymphoblasts suggest that nitrogen mustard may have a distinct transport system, and resistance could involve factors beyond transport, but alterations in these systems remain a potential mechanism. nih.gov
A study involving nitrogen mustard (HN2) found that multidrug resistance-associated protein 1 (Mrp1) is crucial in regulating HN2-induced cytotoxicity, and enhancing its efflux activity could be a strategy to protect cells from damage, highlighting its role in potential resistance. nih.gov
| Transporter Family | Specific Transporter | Function | Implication in Resistance |
| ATP-Binding Cassette (ABC) Transporters | General Family | Use ATP hydrolysis to actively transport various substrates across cell membranes. youtube.com | Overexpression leads to increased efflux of chemotherapeutic drugs from cancer cells, reducing intracellular concentration and efficacy. amhsr.orgyoutube.com |
| ABCB (MDR/TAP) | P-glycoprotein (P-gp/ABCB1) | An extensively studied efflux pump for a wide range of xenobiotics. | A primary cause of multidrug resistance in cancer. youtube.com |
| ABCC (MRP) | Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Transports a variety of molecules, including glutathione-conjugated compounds. | Overexpression is a major factor in multidrug resistance. nih.gov Its role in HN2 efflux suggests it may contribute to resistance to nitrogen mustards. nih.gov |
| Cellular Influx Transporters | (Various) | Mediate the uptake of drugs and nutrients into the cell. | Downregulation or mutation can decrease the intracellular accumulation of a drug, thereby conferring resistance. nih.gov |
Computational Chemistry Approaches in Benzoic Acid Nitrogen Mustard Research
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in understanding how a drug molecule, or ligand, interacts with its biological target, typically a protein or nucleic acid.
In the field of benzoic acid nitrogen mustard research, molecular docking has been instrumental in elucidating the binding modes of these compounds within the active sites of key cancer-related enzymes. A notable example is the study of amide-coupled this compound derivatives as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. nih.gov
Docking simulations were performed to position specific derivatives, such as compounds 5b and 5t , into the active site of EGFR. nih.gov These studies aimed to determine the probable binding model and understand the molecular basis for their inhibitory activity. The results of these simulations provided a rational explanation for the observed biological data, which indicated that some of these derivatives possessed high antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov
The insights gained from these docking studies are crucial for structure-based drug design. By identifying the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the this compound derivatives and the amino acid residues of the target protein, researchers can rationally design new compounds with improved affinity and selectivity.
| Compound | Target Protein | Key Finding | Reference |
|---|---|---|---|
| Compound 5b | EGFR | Positioned into the EGFR active site to determine the probable binding model, correlating with potent inhibitory activity. | nih.gov |
| Compound 5t | EGFR | Similar to compound 5b, docking simulations helped to elucidate its binding mode and its significant inhibitory effect. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.
For aromatic nitrogen mustards derived from benzoic acids, QSAR studies have been successfully employed to correlate their physicochemical properties with their biological activities, such as toxicity and antitumor effects. A significant study in this area formulated QSAR models for a series of 27 aromatic nitrogen mustards derived from benzoic acids.
The key parameters, or "descriptors," used in these models included:
Hydrolysis rate (log k66): This descriptor represents the chemical reactivity of the nitrogen mustard moiety.
Lipophilicity constants (π): This parameter quantifies the hydrophobicity of the molecule, which influences its ability to cross cell membranes.
Steric parameters (MDT): These descriptors account for the size and shape of the molecule, which can affect its binding to a target.
The QSAR analysis revealed that the chemical reactivity of the nitrogen mustard group, as expressed by the hydrolysis rate, was of primary importance in determining the biological properties of these derivatives. A linear relationship was established between the chemical reactivity and the toxicity (LD50) of 31 investigated compounds. Furthermore, the models highlighted the favorable effect of ortho-substitution on the biological activity.
| Descriptor Type | Specific Descriptor | Correlated Biological Property | Key Finding |
|---|---|---|---|
| Chemical Reactivity | Hydrolysis rate (log k66) | Toxicity (LD50), Antitumor Activity | Chemical reactivity is a primary determinant of biological properties. |
| Lipophilicity | Lipophilicity constants (π) | Toxicity, Antitumor Activity | Contributes to the overall biological effect, likely by influencing transport characteristics. |
| Steric | MDT | Toxicity, Antitumor Activity | The spatial arrangement of atoms influences the compound's activity. |
Molecular Dynamics Simulations in Drug-Biomolecule Complexes
Molecular dynamics (MD) simulations provide a powerful means of studying the physical movements of atoms and molecules over time. In the context of drug-biomolecule complexes, MD simulations can offer a dynamic view of how a ligand interacts with its target, revealing conformational changes, the stability of the complex, and the role of solvent molecules.
While molecular docking studies provide a static picture of the binding pose, MD simulations can be used to refine these poses and assess the stability of the predicted interactions. For this compound derivatives, MD simulations would be a logical next step following docking studies to further investigate their complexes with targets like EGFR or HER-2.
Such simulations could provide valuable information on:
The stability of the hydrogen bonds and other interactions identified in docking studies over a period of time.
Conformational changes in the protein or the ligand upon binding.
The influence of water molecules on the binding interface.
The calculation of binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.
Although the application of molecular docking and QSAR has been documented for benzoic acid nitrogen mustards, detailed studies focusing on molecular dynamics simulations of their specific complexes with biomolecules are less prevalent in the readily available scientific literature. However, the foundational work provided by docking studies on systems such as the amide-coupled this compound-EGFR complex has laid the groundwork for future MD simulation research in this area. nih.gov
Future Research Directions for Benzoic Acid Nitrogen Mustards
Development of Next-Generation Analogues with Improved Profiles
A primary focus of current research is the creation of next-generation benzoic acid nitrogen mustard analogues through molecular hybridization. This strategy involves conjugating the mustard pharmacophore with other bioactive molecules, such as natural products, amino acids, or steroids, to improve efficacy, enhance selectivity for cancer cells, and reduce systemic toxicity. nih.govnih.gov
Several promising hybrid molecules have been synthesized and evaluated. For example, hybrids of chlorambucil (B1668637), a well-known this compound, with tyrosine and methionine have been developed. nih.gov In one study, a chlorambucil-polyamide hybrid demonstrated significantly greater effectiveness in vitro compared to chlorambucil alone. nih.gov Another research avenue has explored conjugates of oridonin (B1677485), a natural product, with nitrogen mustards, resulting in compounds with potent activity against various human cancer cell lines, including drug-resistant ones. nih.gov These oridonin-nitrogen mustard hybrids showed better antiproliferative effects than chlorambucil and the parent benzoic acid mustard. nih.gov
The design of new derivatives also considers physicochemical properties like lipophilicity, which influences how the drug is transported across cell membranes. frontiersin.orgnih.gov By modifying the mustard structure, for example by coupling it with isoprenoid and aliphatic saturated alcohols, researchers have created derivatives with enhanced potency. researchgate.netnih.gov One such derivative, modified with dodecanol, exhibited activity comparable to the commercial drug melphalan. nih.gov
| Hybrid Compound | Target Cancer Cell Line(s) | Observed Improvement in Efficacy | Reference |
|---|---|---|---|
| Chlorambucil–polyamide hybrid | Prostate cancer cells | More effective than chlorambucil, with IC50 values between 0.984–4.643 µM compared to 160.3–821.3 µM for chlorambucil. | nih.gov |
| Oridonin-nitrogen mustard hybrids (e.g., compound 10b) | MCF-7 (breast) and Bel-7402 (hepatocellular) | More potent than chlorambucil and benzoic acid mustard, with IC50 values of 0.68 μM (MCF-7) and 0.50 μM (Bel-7402). Also showed activity in drug-resistant cells. | nih.gov |
| Chlorambucil-Tyrosine Hybrids (L-hybrids) | MCF-7 and MDA-MB-231 (breast) | Enhanced anticancer activity compared to chlorambucil, with IC50 values ranging from 19.39 to 67.90 µM, whereas chlorambucil's IC50 was >130 µM. | nih.gov |
| Diosgenin (B1670711)–benzoic acid mustard hybrid (14f) | HepG2 (hepatoma) | Showed potent anti-proliferative activity with an IC50 value of 2.26 µM, a 14.4-fold increase compared to diosgenin alone. | nih.gov |
Strategies to Circumvent Drug Resistance Mechanisms
A significant challenge in chemotherapy is the development of drug resistance. mdpi.comnih.gov For alkylating agents like benzoic acid nitrogen mustards, resistance can emerge through several mechanisms. These include decreased drug accumulation within the cell, intracellular inactivation of the drug by molecules like glutathione (B108866), and enhanced repair of DNA damage. nih.govnih.gov The cell's ability to repair alkylation lesions, particularly through enzymes like O6-alkylguanine-DNA-alkyltransferase (MGMT), is a well-defined mechanism of resistance. mdpi.comnih.gov
Future research is focused on multifaceted strategies to overcome these resistance mechanisms:
Rational Drug Design: The development of novel analogues, as discussed previously, is a key strategy. Some hybrid molecules have been specifically shown to be effective against drug-resistant cancer cell lines. nih.gov For instance, certain platinum(IV)-chlorambucil hybrids exhibited improved activity in inhibiting cisplatin-resistant cells. nih.gov The rationale is that the hybrid molecule may have a different mechanism of uptake, be less susceptible to inactivation, or create a type of DNA damage that is more difficult for the cell to repair.
Inhibition of DNA Repair Pathways: A direct approach to combat resistance is to inhibit the cellular machinery that repairs the DNA damage caused by the mustard compound. Research has shown that inhibiting the MGMT protein can boost the antitumor activity of certain alkylating agents. mdpi.com This concept could be applied to benzoic acid mustards by co-administering them with specific inhibitors of DNA repair pathways.
Prodrug and Targeted Delivery Systems: Another sophisticated strategy is the development of prodrugs that are activated only under specific conditions found in the tumor microenvironment, such as hypoxia (low oxygen levels). researchgate.netresearchgate.net This approach can increase the concentration of the active cytotoxic agent directly at the tumor site, potentially overwhelming resistance mechanisms related to drug efflux or inactivation. mdpi.comresearchgate.net
Integration with Novel Therapeutic Modalities
The future of cancer treatment increasingly lies in combination therapies that attack the disease from multiple angles. Research is actively exploring the integration of benzoic acid nitrogen mustards with newer, more targeted therapeutic modalities to create synergistic effects.
Combination with Monoclonal Antibodies: Benzoic acid nitrogen mustards like chlorambucil are already being used as a chemotherapy backbone in combination with monoclonal antibodies. researchgate.netnih.gov For example, combining chlorambucil with antibodies like rituximab (B1143277) or obinutuzumab has been investigated for treating chronic lymphocytic leukemia. researchgate.net This chemoimmunotherapy approach combines the DNA-damaging effect of the mustard with the targeted action of the antibody.
Targeted Agent Hybrids: Beyond simple combinations, researchers are creating single-molecule hybrids that incorporate both a nitrogen mustard and a small-molecule targeted agent. A study on a hybrid molecule containing chlorambucil and a PARP1 inhibitor showed potent, broad-spectrum anticancer activity. researchgate.net This dual-action approach can simultaneously disrupt DNA repair and introduce DNA damage, a potentially powerful synergistic strategy.
Harnessing Immunomodulatory Effects: Some nitrogen mustards, like cyclophosphamide, have been found to have immunomodulatory properties, such as decreasing the number of regulatory T cells that can suppress an anti-tumor immune response. researchgate.net Future research will likely explore if benzoic acid mustard derivatives possess similar properties that could be exploited in combination with immunotherapies like checkpoint inhibitors.
Advanced Drug Delivery Systems: Advanced delivery strategies aim to improve the specificity of nitrogen mustards. These include antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT), where an enzyme is targeted to the cancer cell to activate a non-toxic mustard prodrug locally. mdpi.combiointerfaceresearch.com Another innovative approach involves creating prodrugs that can be activated by near-infrared (NIR) light, allowing for combined chemotherapy and photodynamic therapy. researchgate.net
By pursuing these research directions, scientists aim to refine and enhance the therapeutic potential of benzoic acid nitrogen mustards, ensuring their continued relevance in the era of personalized and targeted cancer medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
